molecular formula C7H11NO2 B155315 Ethyl 2-cyanobutanoate CAS No. 1619-58-5

Ethyl 2-cyanobutanoate

Cat. No.: B155315
CAS No.: 1619-58-5
M. Wt: 141.17 g/mol
InChI Key: FCISHUHNFYJJDU-UHFFFAOYSA-N
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Description

Ethyl 2-cyanobutanoate, also known as ethyl 2-cyanobutyrate, is an organic compound with the molecular formula C7H11NO2. It is an ester derived from butanoic acid and is characterized by the presence of a cyano group (–C≡N) attached to the second carbon atom of the butanoate chain. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyanobutanoate can be synthesized through several methods. One common method involves the reaction of ethyl butanoate with sodium cyanide in the presence of a suitable catalyst. The reaction proceeds via nucleophilic substitution, where the cyanide ion replaces the ester group, forming the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions typically include controlled temperatures and pressures to optimize yield and purity. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyanobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of ethyl 2-aminobutanoate.

    Substitution: The cyano group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like sodium halides (e.g., NaCl, NaBr) and alkyl halides (e.g., methyl iodide) are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of butanoic acid derivatives.

    Reduction: Formation of ethyl 2-aminobutanoate.

    Substitution: Formation of various substituted butanoates depending on the reagents used.

Scientific Research Applications

Ethyl 2-cyanobutanoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways involving nitrile-containing compounds.

    Medicine: Research on this compound includes its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 2-cyanobutanoate involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines and thiols. This reactivity makes it a valuable intermediate in organic synthesis. Additionally, the ester group can undergo hydrolysis to release butanoic acid and ethanol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-cyanobutanoate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-cyanobutanoate: The cyano group is attached to the third carbon atom instead of the second.

    Ethyl 2-cyanopropanoate: A shorter carbon chain with the cyano group attached to the second carbon atom.

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The position of the cyano group and the length of the carbon chain influence its chemical behavior and applications in synthesis and research.

Properties

IUPAC Name

ethyl 2-cyanobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-3-6(5-8)7(9)10-4-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCISHUHNFYJJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80277197
Record name ethyl 2-cyanobutanoate
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Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1619-58-5
Record name Butanoic acid, 2-cyano-, ethyl ester
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Record name Ethyl 2-cyanobutanoate
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Record name ethyl 2-cyanobutanoate
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Record name Ethyl 2-cyanobutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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